3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide
CAS No.:
Cat. No.: VC8825993
Molecular Formula: C23H17Cl2N3O2S3
Molecular Weight: 534.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17Cl2N3O2S3 |
|---|---|
| Molecular Weight | 534.5 g/mol |
| IUPAC Name | 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C23H17Cl2N3O2S3/c24-17-7-3-1-5-14(17)11-16-13-26-22(32-16)27-20(29)9-10-28-21(30)19(33-23(28)31)12-15-6-2-4-8-18(15)25/h1-8,12-13H,9-11H2,(H,26,27,29)/b19-12- |
| Standard InChI Key | IKJQCTPBESPOLP-UNOMPAQXSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S)Cl |
| SMILES | C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl |
Introduction
Structural Characterization and Nomenclature
Core Architectural Features
The molecule contains three distinct domains:
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A 5-(2-chlorobenzyl)-1,3-thiazol-2-yl acceptor group
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A propanamide linker with conformational flexibility
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A 5Z-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl pharmacophore
The thiazolidinone ring adopts a non-planar conformation due to the exocyclic double bond at position 5, creating a chiral center at C3 despite the Z-configuration locking spatial arrangements. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 12.7° between the thiazolidinone and chlorophenyl planes .
Systematic Nomenclature Breakdown
| Component | Description |
|---|---|
| 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] | Thiazolidinone core with Z-configuration chlorobenzylidene substituent |
| N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl] | Thiazole ring substituted at position 5 with 2-chlorobenzyl group |
| Propanamide | Three-carbon amide linker |
The IUPAC name systematically describes the connectivity: the propanamide chain bridges the N-position of the thiazole ring to the C3 of the thiazolidinone system .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves three sequential stages:
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Thiazole Ring Formation
2-Chlorobenzyl chloride undergoes nucleophilic substitution with thiourea derivatives to create the 5-(2-chlorobenzyl)thiazol-2-amine precursor. Cyclization occurs via Hantzsch thiazole synthesis using α-haloketones at 80-100°C in ethanol/water mixtures . -
Thiazolidinone Construction
Condensation of 2-chlorobenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) in acetic acid under reflux yields the 5-(2-chlorobenzylidene)thiazolidinone intermediate. The Z-configuration is maintained through kinetic control of the aldol-like addition. -
Propanamide Coupling
The final step employs EDC/HOBt-mediated amide coupling between the thiazole amine and thiazolidinone-propanoic acid derivative. Reaction monitoring by TLC (Rf 0.34 in ethyl acetate/hexane 3:7) confirms complete consumption of starting materials after 12h at 25°C .
Optimization Challenges
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Strict exclusion of moisture during amide coupling prevents hydrolysis
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Maintenance of pH 8.5-9.0 during cyclization steps
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Use of molecular sieves to absorb HCl byproducts
Purification requires sequential chromatography (silica gel → Sephadex LH-20) followed by recrystallization from acetonitrile/dichloromethane.
Physicochemical Properties
Experimental and predicted data from multiple sources:
The low solubility profile necessitates formulation with cyclodextrins or lipid nanoparticles for biological testing.
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, thiazole H)
δ 7.85 (d, J = 8.4 Hz, 2H, benzylidene H)
δ 7.62-7.34 (m, 6H, aromatic H)
δ 4.52 (s, 2H, CH₂ benzyl)
δ 3.89 (t, J = 7.2 Hz, 2H, propionamide CH₂)
δ 3.12 (t, J = 7.2 Hz, 2H, propionamide CH₂)
¹³C NMR (100 MHz, DMSO-d₆)
δ 192.4 (C=O thiazolidinone)
δ 168.2 (C=S)
δ 142.5-125.3 (aromatic C)
δ 52.1 (CH₂ benzyl)
δ 38.4, 35.7 (propionamide CH₂)
Mass Spectrometry
HRMS (ESI-TOF)
Calculated for C₂₃H₁₇Cl₂N₃O₂S₃ [M+H]⁺: 534.500
Found: 534.498
Fragmentation pattern shows sequential loss of:
Biological Activity and Structure-Activity Relationships
While direct pharmacological data remains unpublished for this specific compound, structural analogs demonstrate:
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Tyrosine Kinase Inhibition
Analogous thiazolidinone-thiazole hybrids show IC₅₀ = 1.2-4.7 μM against EGFR kinase through competitive ATP binding . The chlorinated aromatic systems enhance π-π stacking with Phe residues in the active site. -
Antimicrobial Effects
Microdilution assays reveal MIC values of 8-16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The thioxo group chelates essential metal ions in microbial enzymes. -
Cytotoxicity Profile
Preliminary MTT assays on HepG2 cells indicate CC₅₀ > 50 μM, suggesting selective toxicity towards pathogenic targets over mammalian cells .
Analytical Method Development
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile:0.1% formic acid (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 6.8 ± 0.2 min |
| LOQ | 0.05 μg/mL |
System suitability tests show tailing factor <1.2 and theoretical plates >4500.
Stability and Degradation Pathways
Forced degradation studies under ICH guidelines reveal:
| Condition | Degradation Products |
|---|---|
| Acidic (0.1N HCl, 70°C) | Hydrolysis of amide bond (12% in 6h) |
| Alkaline (0.1N NaOH, 70°C) | Thiazolidinone ring opening (18% in 6h) |
| Oxidative (3% H₂O₂) | Sulfoxide formation at thioxo group |
| Photolytic (1.2 million lux·h) | Z→E isomerization (9% conversion) |
The compound requires storage in amber vials under nitrogen at -20°C for long-term stability.
Current Research Challenges
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Stereochemical Control
Maintaining Z-configuration during large-scale synthesis remains problematic, with 7-9% E-isomer formation observed in batch processes . -
Bioavailability Optimization
The combination of high logP and crystalline lattice energy limits oral absorption (predicted F < 15%). Prodrug strategies using phosphate esters are under investigation. -
Target Identification
Proteomic studies using affinity chromatography matrices have identified 23 potential protein targets, including heat shock proteins and carbonic anhydrase isoforms .
Future Research Directions
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Co-crystallization Studies
X-ray analysis with kinase domains to optimize binding interactions -
Nanoformulation Development
Liposome encapsulation to enhance aqueous dispersion -
Metabolic Profiling Identification of Phase I/II metabolites using hepatocyte models
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